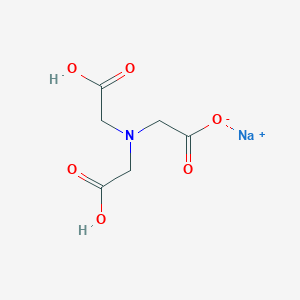
Nitrilotriacetic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrilotriacetic acid sodium salt (NTA-Na) is a chelating agent that is widely used in scientific research applications. It is a white crystalline powder with the chemical formula C6H6NNa3O6 and a molecular weight of 257.09 g/mol. NTA-Na has a wide range of applications in biochemistry, biotechnology, and environmental science due to its ability to form stable complexes with metal ions.
作用机制
Nitrilotriacetic acid sodium salt works by forming stable complexes with metal ions. The complexation of metal ions by Nitrilotriacetic acid sodium salt can be used to isolate and purify metalloproteins. The stability of the Nitrilotriacetic acid sodium salt-metal ion complex is dependent on the pH of the solution and the concentration of the metal ion.
生化和生理效应
Nitrilotriacetic acid sodium salt has no known biochemical or physiological effects on living organisms. However, it can affect the activity of metalloproteins by chelating metal ions required for their biological activity. This effect can be used to study the role of metal ions in biological systems.
实验室实验的优点和局限性
Nitrilotriacetic acid sodium salt has several advantages for lab experiments. It is a highly effective chelating agent that can isolate and purify metalloproteins. It is also commercially available in high purity and is relatively inexpensive. However, Nitrilotriacetic acid sodium salt has several limitations. It can interfere with the activity of metalloproteins by chelating metal ions required for their biological activity. It can also form stable complexes with other metal ions in the solution, which can interfere with the analysis of metalloproteins.
未来方向
There are several future directions for the use of Nitrilotriacetic acid sodium salt in scientific research. One direction is the development of new chelating agents that can selectively bind to specific metal ions. This would allow for the isolation and purification of specific metalloproteins without interfering with the activity of other metalloproteins. Another direction is the use of Nitrilotriacetic acid sodium salt in environmental science to study the role of metal ions in the environment. Nitrilotriacetic acid sodium salt can be used to study the bioavailability of metal ions in soil and water, which can have implications for environmental health.
合成方法
Nitrilotriacetic acid sodium salt can be synthesized by the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in water. The reaction produces Nitrilotriacetic acid sodium salt and water as byproducts. The synthesis of Nitrilotriacetic acid sodium salt is a relatively simple process, and the compound is commercially available in high purity.
科学研究应用
Nitrilotriacetic acid sodium salt is widely used in scientific research applications as a chelating agent to study the role of metal ions in biological systems. It is used to isolate and purify metalloproteins, which are proteins that require metal ions for their biological activity. Nitrilotriacetic acid sodium salt is also used to study the function of metal ions in enzymes and other biological systems.
属性
CAS 编号 |
18994-66-6 |
|---|---|
产品名称 |
Nitrilotriacetic acid sodium salt |
分子式 |
C6H8NNaO6 |
分子量 |
213.12 g/mol |
IUPAC 名称 |
sodium;2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
InChI 键 |
ZAWGLAXBGYSUHN-UHFFFAOYSA-M |
手性 SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
规范 SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
其他 CAS 编号 |
18994-66-6 10042-84-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



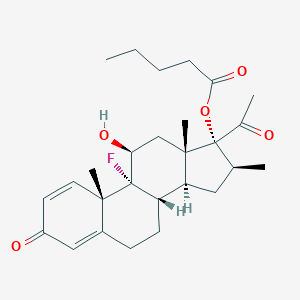


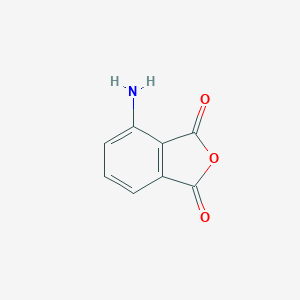

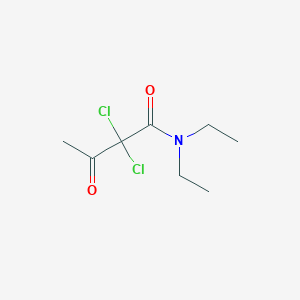
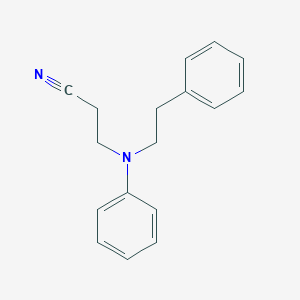
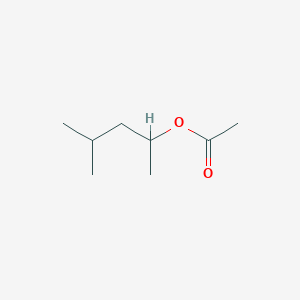
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)

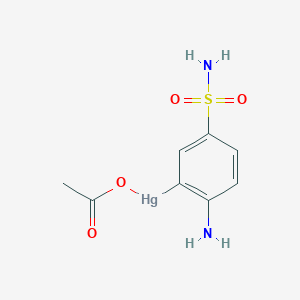
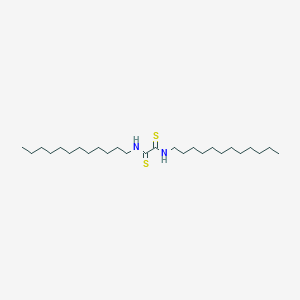
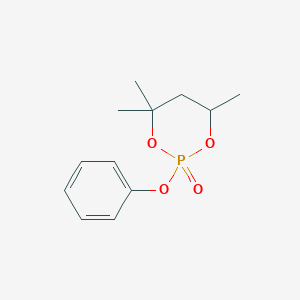
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)